1,3-Dihydronaphtho[2,3-c]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydrobenzo[f][2]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDSQMOVFARPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302190 | |
| Record name | 1,3-Dihydronaphtho[2,3-c]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58948-53-1 | |
| Record name | NSC149684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC149602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydronaphtho[2,3-c]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Chemical Transformations of 1,3 Dihydronaphtho 2,3 C Thiophene Derivatives
Electrophilic Substitution Reactions on the Fused Aromatic System
Electrophilic substitution reactions on 1,3-dihydronaphtho[2,3-c]thiophene derivatives primarily occur on the electron-rich naphthalene (B1677914) ring system. While specific studies on this compound are limited, the reactivity can be inferred from related benzo[c]thiophene (B1209120) systems. For instance, electrophilic substitution in 1,3-dihydrobenzo[c]thiophene (B1295318) 2,2-dioxide occurs at the position para to the thiophene (B33073) ring (position 5). researchgate.net The presence of electron-withdrawing groups on the aromatic ring hinders further substitution, whereas electron-donating groups can direct incoming electrophiles to specific positions. researchgate.net
Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation are expected to proceed on the naphthalene moiety. The precise regioselectivity of these reactions would be influenced by the substitution pattern already present on the aromatic rings and the nature of the electrophile.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound that bear suitable leaving groups and activating electron-withdrawing groups on the naphthalene ring system. In general, SNAr reactions on thiophene-containing aromatic systems proceed via a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.govresearchgate.netnih.gov The rate and feasibility of these reactions are highly dependent on the nature of the substituent, the nucleophile, and the solvent. nih.govnih.gov
For the this compound skeleton, nucleophilic attack could also potentially occur at the benzylic carbons (positions 1 and 3) if appropriate leaving groups are present, proceeding through an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation or the steric hindrance at the reaction center.
Oxidation Reactions (e.g., to Aromatic Naphthothiophenes, Sulfoxides)
The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone (S,S-dioxide). The oxidation can be achieved using various oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, often in the presence of a catalyst. mdpi.orgnih.govorganic-chemistry.orgresearchgate.net The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant. nih.gov The electron density on the sulfur atom influences the rate of oxidation, with electron-donating groups on the aromatic system generally increasing the reaction rate. nih.gov
Furthermore, the dihydrothiophene ring can undergo dehydrogenation to yield the fully aromatic naphtho[2,3-c]thiophene (B1243081). This aromatization can be accomplished through catalytic dehydrogenation at elevated temperatures or by using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netcdnsciencepub.com
| Starting Material | Reagent(s) | Product(s) | Notes |
| This compound | m-CPBA (1 equiv.) | This compound 2-oxide | Selective oxidation to the sulfoxide. |
| This compound | m-CPBA (>2 equiv.) or H₂O₂/catalyst | This compound 2,2-dioxide | Complete oxidation to the sulfone. |
| This compound | DDQ or heat/catalyst | Naphtho[2,3-c]thiophene | Aromatization through dehydrogenation. researchgate.netcdnsciencepub.com |
Reduction Chemistry
The reduction of this compound derivatives can target either the dihydrothiophene ring or the naphthalene system. Catalytic hydrogenation can lead to the saturation of the dihydrothiophene ring, although harsh conditions may result in desulfurization and ring-opening. The choice of catalyst and reaction conditions is crucial to achieve selective reduction. For instance, the reduction of benzo[b]thiophene 1,1-dioxide to the corresponding thiophene can be achieved using zinc in a mixture of acetic acid and hydrochloric acid. utexas.edu
Addition Reactions (e.g., Hydride Abstraction, Addition of Aromatic Hydrocarbons)
The reaction of related naphthothiophene systems with aromatic hydrocarbons in the presence of a Lewis acid like aluminum chloride can proceed via two main pathways: addition to the thiophene double bond or hydride abstraction. cdnsciencepub.com For instance, the reaction of naphtho[1,2-b]thiophene (B13749340) with certain aromatic hydrocarbons leads to the formation of 2,3-dihydronaphtho[1,2-b]thiophene as a result of hydride abstraction. cdnsciencepub.com This suggests that this compound could potentially undergo hydride abstraction from the 1 or 3 positions to form a stabilized carbocation, which can then be trapped by a nucleophile or undergo rearrangement. The propensity for hydride abstraction is influenced by the stability of the resulting carbocation. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder involving related systems)
While this compound itself is not a typical diene for Diels-Alder reactions, its oxidized derivatives, particularly the S,S-dioxide, are excellent substrates for [4+2] cycloaddition reactions. The oxidation to the sulfone disrupts the aromaticity of the thiophene ring, rendering the resulting molecule a competent diene. These thiophene 1,1-dioxides can react with a variety of dienophiles, including alkenes and alkynes, to form bicyclic adducts. utexas.eduresearchtrends.netresearchgate.net These adducts can subsequently undergo thermal extrusion of sulfur dioxide to generate new polycyclic aromatic hydrocarbons. researchtrends.net
Thiophene S-oxides can also participate in Diels-Alder reactions, often with high stereoselectivity. mdpi.orgresearchtrends.netsemanticscholar.org They can be generated in situ from the corresponding thiophene and used to trap dienophiles. researchgate.netscispace.com
| Diene | Dienophile | Product Type | Notes |
| Naphtho[2,3-c]thiophene 2,2-dioxide | Alkene | Bicyclic sulfone adduct | The adduct can undergo SO₂ extrusion. utexas.edu |
| Naphtho[2,3-c]thiophene 2,2-dioxide | Alkyne | Bicyclic sulfone adduct | Subsequent SO₂ extrusion leads to an aromatic product. utexas.edu |
| Naphtho[2,3-c]thiophene 2-oxide | Electron-deficient alkene | Bicyclic sulfoxide adduct | Often proceeds with high stereoselectivity. researchtrends.netsemanticscholar.org |
Photochemical Transformations (e.g., Photocyclization Pathways)
The photochemical reactivity of this compound derivatives can involve several pathways. The oxidized derivatives, such as 1,3-dihydrobenzo[c]thiophene 2,2-dioxides, have been shown to undergo photolysis upon UV irradiation to generate sulfur dioxide. researchgate.net This photoextrusion reaction provides a route to generate reactive intermediates.
Additionally, related aromatic systems can be synthesized via photochemical pathways. For example, the photocyclization of styrylthiophenes is a key step in the synthesis of thiahelicenes and involves the formation of naphthothiophene structures. ua.esacs.org While this is a synthetic route to the aromatic analogues, direct irradiation of this compound could potentially lead to isomerization or other photochemical transformations, depending on the substituents and the irradiation wavelength. The photochemistry of thiophene S-oxides is also an area of interest, with observed reactions including deoxygenation and rearrangement. mdpi.orgsemanticscholar.org
Ring Opening and Rearrangement Mechanisms of this compound Derivatives
The chemical literature on the specific ring-opening and rearrangement mechanisms of this compound is limited. However, extensive research on the analogous and parent compound, 1,3-dihydrobenzo[c]thiophene, as well as other fused thiophene systems, provides significant insights into the potential reaction pathways for its derivatives. The reactivity is largely centered around the thiophene ring, particularly after oxidation to the corresponding S-oxide or S,S-dioxide.
One of the key reactions involving the derivatives of this compound is the dehydration of its S-oxide. Specifically, 1,3-Dihydronaphtho[2,3-c]thiophen 2-oxide undergoes dehydration through flash vacuum thermolysis. This process results in the formation of the highly reactive and previously elusive naphtha[2,3-c]thiophene, which can be isolated as a yellow solid rsc.org. This transformation represents a significant pathway to the fully aromatic naphtho[2,3-c]thiophene system.
Drawing parallels from the closely related 1,3-dihydrobenzo[c]thiophene derivatives, further ring-opening and rearrangement mechanisms can be anticipated. The S,S-dioxides of these compounds are known to be precursors for the generation of o-xylylenes via thermal or photochemical extrusion of sulfur dioxide (SO2). For instance, various 1,3-dihydrobenzo[c]thiophene 2,2-dioxides have been synthesized as potential photochemically activated SO2 generators researchgate.net. Upon irradiation with UV light, these compounds are photolyzed, leading to the release of SO2 researchgate.net. This suggests that this compound S,S-dioxide would similarly undergo photoextrusion to yield the corresponding and highly reactive 2,3-naphthoquinodimethane. This intermediate can then participate in various cycloaddition reactions or undergo dimerization.
The thermal extrusion of SO2 from 1,3-dihydrobenzo[c]thiophene 2,2-dioxides is also a well-established method for generating o-xylylene (B1219910) for in-situ cycloaddition reactions. This suggests a similar thermal reactivity for the naphtho-fused analogue.
Furthermore, the photochemistry of thiophene-S-oxides, in general, reveals a tendency for deoxygenation to the parent thiophene upon photoirradiation. This reaction's specifics, such as the nature of the extruded oxygen species, are still under investigation, but it presents a plausible reaction pathway for this compound S-oxide mdpi.orgsemanticscholar.org. The photoreactivity of thiophene-S-oxides has been observed to be highly dependent on their substitution patterns mdpi.org.
In some cases, rearrangement of the thiophene-S-oxide ring can occur. For instance, theoretical and experimental studies on some thiophene-S-oxides have shown that rearrangement to a six-membered oxathiine ring is a possible, though often high-energy, pathway. However, the direct rearrangement to a hydroxythiophene is generally considered energetically unfavorable.
The following table summarizes the potential ring-opening and rearrangement reactions of this compound derivatives based on direct evidence and analogies with related compounds.
| Derivative | Reaction Type | Conditions | Intermediate/Product |
| This compound 2-oxide | Dehydration | Flash Vacuum Thermolysis | Naphtho[2,3-c]thiophene |
| This compound 2,2-dioxide | Photochemical SO2 Extrusion | UV Irradiation | 2,3-Naphthoquinodimethane |
| This compound 2,2-dioxide | Thermal SO2 Extrusion | Heating | 2,3-Naphthoquinodimethane |
| This compound 2-oxide | Photochemical Deoxygenation | UV Irradiation | This compound |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the hydrogen and carbon framework.
For comparison, the ¹H NMR spectrum of a related compound, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, shows aromatic protons in the range of δ 7.36-7.66 ppm and methylene (B1212753) protons at δ 4.40 ppm nih.gov. The introduction of substituents on the naphtho[2,3-c]thiophene (B1243081) core would lead to predictable changes in the chemical shifts and splitting patterns of the proton signals, aiding in the confirmation of their positions.
Similar to ¹H NMR, specific experimental ¹³C NMR data for 1,3-Dihydronaphtho[2,3-c]thiophene is not extensively documented. A typical ¹³C NMR spectrum would display signals for the quaternary and methine carbons of the naphthalene (B1677914) moiety and the methylene carbons of the dihydrothiophene ring. The chemical shifts of these carbons provide valuable information about their electronic environment.
In the case of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, the aromatic carbons resonate in the region of δ 122.1-128.6 ppm, while the methylene carbon appears at δ 49.9 ppm nih.gov. For substituted derivatives of this compound, the carbon chemical shifts would be altered by the electronic effects of the substituents.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical tool for characterization. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a sensitive probe for structural changes. For instance, the ¹⁹F NMR spectrum of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exhibits a doublet at δ -153.70 ppm nih.gov. The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide further structural insights.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups and ascertain the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹ nii.ac.jpiosrjournals.org. The stretching vibrations of the C=C bonds within the naphthalene ring system would appear in the 1600-1450 cm⁻¹ region. Additionally, C-H bending vibrations, both in-plane and out-of-plane, would be present in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is generally weak and can be observed in the 800-600 cm⁻¹ range iosrjournals.org.
For substituted derivatives, the IR spectra would exhibit additional bands corresponding to the specific functional groups introduced.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiophene (B33073) derivatives involve the loss of the sulfur atom or cleavage of the thiophene ring researchgate.net.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound with high confidence. For example, the HRMS data for the [M+H-19]⁺ ion of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide was calculated as 168.0245 and found to be 168.0251, confirming its elemental composition nih.gov.
Single Crystal X-ray Diffraction for Molecular Structure Elucidation
While a crystal structure for the parent this compound is not available in the reviewed literature, the analysis of a related compound, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, reveals a monoclinic crystal system with space group P2₁/c nih.gov. The thiophene ring in this derivative adopts an envelope conformation nih.gov. A similar analysis of crystalline this compound would provide invaluable data on its molecular geometry and intermolecular interactions in the solid state.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental tools for investigating the photophysical properties of conjugated organic molecules, including derivatives of the naphthodithiophene (NDT) family. These techniques provide insights into the electronic transitions and excited-state behavior of the molecules.
The absorption and emission characteristics are highly sensitive to the molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups. For instance, in a study of bent naphthodithiophene isomers, the orientation of the thiophene units and the presence of electron-donating or electron-withdrawing groups were found to critically influence the photophysical properties.
Detailed research findings on a series of substituted bent naphtho[2,1-b:3,4-b']dithiophene derivatives illustrate how remote substituents can modulate the emission spectra. The introduction of electron-withdrawing groups can create intramolecular acceptor-donor-acceptor (A–D–A) systems, which are desirable in photoactive molecules. The UV-visible absorption spectra, typically measured in a solvent like tetrahydrofuran (B95107) (THF), reveal the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The emission spectra, obtained by exciting the molecule at a specific wavelength, show the energy released as a photon when the electron returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 1: Photophysical Data for a Bent Naphthodithiophene Derivative, a(OHex)(PhCF3)2
| Parameter | Value | Notes |
|---|---|---|
| Absorption Maximum (λmax) | 367 nm, 462 nm | Measured in degassed, dry THF. |
| Emission Maximum (λem) | 567 nm | Excitation at 365 nm. |
| Optical Band Gap (Eg,opt) | 2.41 eV | Estimated from the onset of the absorption spectrum. |
This data highlights how substituents can significantly alter the electronic structure and, consequently, the absorption and emission profiles of the core naphthodithiophene structure.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of a compound. These energy levels are critical indicators of a material's potential performance in electronic devices, as they govern charge injection and transport properties.
In a typical CV experiment, the compound is dissolved in a solvent with a supporting electrolyte, and a potential is swept between two limits. The resulting voltammogram shows the oxidation and reduction potentials of the molecule. The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are used to estimate the HOMO and LUMO energy levels, respectively, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) couple.
For example, studies on 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, which are structurally related to the naphtho[2,3-c]thiophene system, have shown that the introduction of electron-donating or electron-withdrawing groups systematically tunes the HOMO and LUMO energies. nii.ac.jp Electron-donating groups tend to raise the HOMO level, making the compound easier to oxidize, while electron-withdrawing groups lower the LUMO level, making it easier to reduce. nii.ac.jp This tuning of the electrochemical gap (Eg,electrochem = ELUMO - EHOMO) is a key strategy in designing materials for specific applications.
Table 2: Electrochemical Data for a Representative Benzo[b]thieno[2,3-d]thiophene Derivative (BTT-based OSC)
| Parameter | Value | Method of Determination |
|---|---|---|
| Oxidation Onset (Eox) | 0.85 V | Cyclic Voltammetry (vs. Fc/Fc+). |
| HOMO Energy Level | -5.21 eV | Calculated from Eox. |
| LUMO Energy Level | -2.58 eV | Estimated from HOMO and Optical Band Gap. |
| Electrochemical Band Gap | 2.63 eV | Calculated from optical absorption onset. |
These electrochemical measurements provide fundamental data that correlates with the electronic properties observed through spectroscopy and is vital for predicting device behavior.
Solid-State Characterization Methods
The performance of organic electronic devices is not only dependent on the properties of individual molecules but also heavily influenced by how these molecules arrange themselves in the solid state. Thin-film X-ray diffraction and atomic force microscopy are powerful techniques for probing this solid-state morphology.
Thin-film X-ray diffraction (XRD) is used to investigate the crystallinity and molecular packing of organic semiconductor films. libretexts.org In the θ–2θ scan mode, diffraction peaks reveal the lamellar stacking distance (d-spacing) between layers of molecules, typically oriented parallel to the substrate. libretexts.org For fused thiophene systems, a highly ordered, edge-on molecular orientation is often desired for efficient in-plane charge transport in thin-film transistors. libretexts.orglibretexts.org The observation of sharp, intense diffraction peaks corresponding to the (00l) planes indicates a high degree of crystalline order perpendicular to the substrate. The d-spacing values can be compared to the calculated molecular length to infer the tilt angle of the molecules with respect to the surface normal. libretexts.org
Atomic Force Microscopy (AFM) provides a topographical map of the thin film's surface, revealing crucial information about its morphology, such as grain size, shape, and interconnectivity. libretexts.org For organic semiconductors, a smooth, continuous film with large, well-interconnected crystalline domains is generally preferred, as this minimizes charge trapping at grain boundaries and facilitates efficient charge transport. libretexts.orglibretexts.org AFM images can show the evolution of the film morphology with changes in deposition conditions or post-deposition treatments like thermal annealing. The root-mean-square (RMS) roughness is a key parameter extracted from AFM data to quantify the smoothness of the film.
Photoelectron Spectroscopy for Electronic Structure Profiling
Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure and elemental composition of a material. aps.org Depending on the energy of the incident photons, the technique can be categorized as X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS).
XPS uses X-rays to eject core-level electrons, and the binding energies of these electrons are characteristic of the element and its chemical environment. aps.org For thiophene-based materials, XPS can be used to analyze the C 1s and S 2p core-level spectra. Shifts in these binding energies can reveal information about charge distribution, oxidation states, and the nature of chemical bonding within the molecule.
UPS uses lower-energy UV photons to probe the valence electron levels. This technique is particularly powerful for directly measuring the HOMO energy level and the work function of a material, which are critical parameters for understanding and modeling charge injection barriers at interfaces in electronic devices.
In studies of related fused aromatic systems, a combination of grazing incidence X-ray diffraction and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, a form of photoelectron spectroscopy, has been used to determine the precise molecular tilt and packing arrangement within a thin film.
Computational and Theoretical Studies of 1,3 Dihydronaphtho 2,3 C Thiophene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become primary methods for studying the electronic structure and excited-state properties of thiophene (B33073) derivatives. ug.edu.ghscholaris.carsc.orgresearchgate.net These methods offer a good balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. researchgate.net DFT is used to determine ground-state properties, while TD-DFT is employed to explore excited states, which is essential for understanding UV-Vis absorption spectra and other photophysical phenomena. ug.edu.ghrsc.orgresearchgate.netnih.gov
For instance, in the study of thiophene-containing dyes, DFT and TD-DFT calculations have been instrumental in predicting their photochemical and photophysical properties, such as their potential as photosensitizers in dye-sensitized solar cells (DSSCs). ug.edu.gh These calculations can help in designing new molecules with improved light-harvesting efficiency and electron injection capabilities. ug.edu.ghnih.gov
A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For thiophene and its derivatives, DFT methods are commonly used to determine key structural parameters like bond lengths and angles. jchps.comresearchgate.net For example, in thiophene molecules, typical C-H bond lengths are around 1.08 Å, C=C bond lengths are approximately 1.35 Å, and C-S bond lengths are in the range of 1.80-1.85 Å. jchps.com The angles within the thiophene ring, specifically the C-C-C angles, are generally around 114°. jchps.com
Conformational analysis is particularly important for larger, more flexible molecules derived from the 1,3-dihydronaphtho[2,3-c]thiophene scaffold. The spatial arrangement of different parts of the molecule can significantly influence its electronic properties and reactivity. Computational methods can predict the relative energies of different conformers and identify the most stable ones.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. jchps.com
For thiophene derivatives, substitutions on the thiophene ring can significantly alter the HOMO and LUMO energy levels. jchps.com Generally, introducing electron-donating groups tends to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. This tuning of the frontier orbital energies is a key strategy in the design of organic electronic materials. jchps.com
Table 1: Frontier Molecular Orbital Energies and Band Gaps of Selected Thiophene Derivatives (Calculated)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene | -6.56 | -0.36 | 6.20 |
| 2-substituted Thiophene | Varies | Varies | Varies |
| 3-substituted Thiophene | Varies | Varies | Varies |
Note: The values in this table are illustrative and can vary depending on the specific substituent and the computational method used. The data for thiophene is based on a DFT study. jchps.com
Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. usp.br By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular atoms or functional groups within the molecule. jchps.comusp.br This information is invaluable for confirming the structure of a synthesized compound. usp.br
For thiophene and its derivatives, DFT calculations can accurately predict the vibrational frequencies associated with C-H, C=C, and C-S stretching and bending modes. jchps.com TD-DFT can further be used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. nih.govjchps.com These theoretical spectra can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved. jchps.com
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of positive and negative potential. researchgate.net
Red or yellow regions on an MEP map indicate a negative electrostatic potential, suggesting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue or green regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For thiophene-based systems, MEP analysis can help identify the most likely sites for electrophilic substitution or other chemical reactions. researchgate.net
The Electron Localization Function (ELF) provides a method for visualizing and analyzing the electron localization in a molecule, offering insights into the nature of chemical bonds and lone pairs. jussieu.frresearchgate.netaps.orgcanterbury.ac.uk A high ELF value indicates a high degree of electron localization, which is characteristic of covalent bonds and lone pairs. nih.gov The topological analysis of the ELF can identify basins of attractors that correspond to these chemical features. researchgate.netcanterbury.ac.uknih.gov
Natural Bond Orbital (NBO) analysis is another technique used to study bonding and charge distribution. nih.gov NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This allows for a quantitative assessment of atomic charges, hybridization, and donor-acceptor interactions within the molecule. For thiophene derivatives, NBO analysis can provide a detailed picture of the bonding, including the nature of the sulfur-carbon bonds and the extent of π-electron delocalization. nih.gov
Fukui functions are a concept derived from DFT that helps predict the reactivity of different sites within a molecule towards electrophilic, nucleophilic, and radical attacks. nih.govnih.gov The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov
By calculating the condensed Fukui functions for each atom in a molecule like this compound, one can identify the atoms that are most susceptible to different types of reactions. nih.gov For example, the site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most likely target for a nucleophile. nih.gov This predictive capability is extremely useful in planning synthetic routes and understanding reaction mechanisms. nih.govnih.gov
Excited State Calculations and Photophysical Properties
The study of the excited state properties of thiophene-containing compounds is crucial for their application in optoelectronic materials. bris.ac.uknih.gov Theoretical calculations, such as those based on density functional theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the nature of electronic transitions and predicting photophysical behaviors. bris.ac.ukresearchgate.net
High-level ab initio computations, including the second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) methods, have been employed to accurately describe the excited electronic states of thiophene. researchgate.net These calculations help in assigning features in high-resolution photoabsorption spectra. researchgate.net For instance, in thiophene, low-lying excited states include two ππ* states (A1 and B2), which are responsible for most of the absorption intensity, and a πσ* state (B1) associated with ring-opening processes. epfl.ch
In more complex systems like thiophene-diketopyrrolopyrroles (TDPPs), the photophysics are often governed by the interplay between a bright, optically allowed excited state (1Bu) and a dark, optically forbidden state (2Ag). nih.gov The energetic ordering and the efficiency of internal conversion between these states, often mediated by conical intersections, dictate the fluorescence quantum yields. nih.gov Computational studies have shown that increasing the π-system length can stabilize the dark 2Ag state more significantly than the bright 1Bu state, leading to an inversion of their energetic ordering. bris.ac.uk
For thiophene-fused BODIPY dyes, theoretical investigations have revealed that the introduction of a thiophene ring significantly reduces the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). rsc.org This small energy gap enhances the intersystem crossing (ISC) rate, which is crucial for applications in photodynamic therapy that rely on the production of singlet oxygen. rsc.org
The table below summarizes key calculated photophysical properties for some thiophene derivatives.
| Compound/System | Method | Calculated Property | Value |
| Simplified TDPP | Single Point Calculation | Vertical Excitation Energy (S1) | 2.34 eV |
| Simplified TDPP | Single Point Calculation | Adiabatic Excitation Energy (S1) | 2.19 eV |
| Simplified TDPP | Single Point Calculation | Vertical Excitation Energy (S2) | 3.27 eV |
| Simplified TDPP | Single Point Calculation | Adiabatic Excitation Energy (2Ag) | 2.92 eV |
| Thiophene-fused BODIPY | DFT | ΔEST | Significantly reduced by thiophene |
| MeO-BODIPY | DFT | Intersystem Crossing Rate (kISC) | Largest among studied derivatives |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions. By mapping potential energy surfaces and identifying transition states, researchers can gain a detailed understanding of reaction pathways.
For instance, DFT calculations have been used to study the [3+2] and [1+2] cycloaddition pathways between ethene and nitrilimines. researchgate.net These calculations revealed that both pathways are concerted and asynchronous, with low activation barriers, consistent with the high reactivity of nitrilimines. researchgate.net The study also found a correlation between the [1+2] barrier heights and the carbene character of the nitrilimine. researchgate.net
In the context of fused thiophene synthesis, theoretical studies have been employed to understand the formation mechanism of diphenyldithieno[3,2-b:2′,3′-d]thiophene from a 1,8-diketone precursor. researchgate.net Similarly, computational methods have been used to investigate the three-component reaction of dimethylacetylene dicarboxylate and triphenylphosphine (B44618) with 2-acetylbutyrolactone, identifying the most energetically favorable pathways leading to the formation of a 1,3-butadiene (B125203) derivative. researchgate.net
A plausible mechanism for the novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] to form 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones has also been proposed based on theoretical considerations. nih.gov Furthermore, computational studies have shed light on the structure-activity relationships of tiazofurin (B1684497) analogs, including thiophene derivatives. researchgate.net
The table below presents a summary of reaction types and the computational methods used to study their mechanisms.
| Reaction Type | Reactants | Computational Method | Key Findings |
| Cycloaddition | Ethene and Nitrilimines | DFT (PBE0/6-311++G(2df,pd)) | Concerted and asynchronous pathways with low barriers. researchgate.net |
| Fused Thiophene Synthesis | 1,8-diketone | DFT | Elucidation of formation mechanism. researchgate.net |
| Three-component Reaction | Dimethylacetylene dicarboxylate, triphenylphosphine, 2-acetylbutyrolactone | Not specified | Identification of most favorable reaction pathways. researchgate.net |
| Ring Contraction/Fusion | 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] | Not specified | Proposed plausible reaction mechanism. nih.gov |
Molecular Mechanics and Dynamics Simulations for Stability and Isomerism
Molecular mechanics and dynamics simulations are valuable for studying the conformational landscape, stability, and isomerism of molecules. These methods are particularly useful for large systems where quantum mechanical calculations would be computationally prohibitive.
In the study of a tetrahydrothienopyridine derivative, molecular dynamics simulations were used to validate molecular docking results and to assess the influence of the ligand on the protein structure. mdpi.com The simulations provided insights into the stability of specific secondary structure elements and the compactness of the protein-ligand complex. mdpi.com
For thiophene and its oligomers, surface hopping molecular dynamics simulations using the ADC(2) method have been employed to investigate their excited-state dynamics. epfl.ch These simulations highlighted the important role of ring puckering in the photochemistry of thiophene and indicated that photostability increases upon dimerization to bithiophene. epfl.ch
Molecular dynamics simulations have also been used to understand the influence of lattice dynamics on charge transport in organic crystals. rsc.org In the case of dianthra[2,3-b:2′,3′-f]-thieno[3,2-b]thiophene (DATT) crystals, these simulations showed that lattice vibrations increasingly hinder hole transport as the temperature rises. rsc.org
Computational Modeling for Structure-Reactivity and Structure-Property Relationships
Computational modeling plays a pivotal role in establishing relationships between molecular structure and chemical reactivity or physical properties. This understanding is crucial for the rational design of new materials with desired functionalities.
DFT calculations have been used to determine the electrophilicity parameter (E) of 3,5-dicyanothiophene by correlating experimental kinetic data with theoretical reactivity descriptors like the global electrophilicity index (ω). nih.gov This approach allows for the prediction of the electrophilicity of other thiophenes that are difficult to measure experimentally. nih.gov
Structure-activity relationship (SAR) studies on thiophene-3-carboxamide (B1338676) derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK) have been guided by computational modeling. nih.gov These studies revealed that the compounds likely function by binding to both the ATP binding site and a docking site on the kinase. nih.gov
In the field of organic electronics, theoretical studies have been conducted to understand the structure-charge transport relationships in thiophene-substituted naphthyridine crystalline materials. herts.ac.uk These studies suggest that such materials can self-assemble into one-dimensional stacking motifs, which are highly desirable for efficient charge propagation. herts.ac.uk
The table below showcases examples of how computational modeling has been used to link structure to specific properties.
| Compound Class | Property Investigated | Computational Approach | Key Finding |
| 3,5-Dicyanothiophene | Electrophilicity | DFT | Linear correlation between experimental electrophilicity (E) and theoretical global electrophilicity index (ω). nih.gov |
| Thiophene-3-carboxamide derivatives | JNK Inhibition | Not specified | Dual inhibitory activity by binding to both ATP and docking sites. nih.gov |
| Thiophene-substituted naphthyridines | Charge Transport | Not specified | Formation of 1D stacking motifs favorable for charge propagation. herts.ac.uk |
| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) derivatives | Charge-Transfer Mobility | Quantum Chemistry & Marcus-Hush Theory | Heteroatoms significantly influence mobility through reorganization energies. figshare.com |
Theoretical Insights into Quantum Interference and Charge Transport Phenomena
Quantum interference (QI) is a subtle electronic effect that can have a profound impact on the charge transport properties of molecular systems. Theoretical calculations are essential for understanding and predicting the influence of QI.
In covalently linked pentacene (B32325) dimers with thiophene-based linkers, computational simulations have shown that QI can be modulated to control the nonadiabatic coupling in the singlet fission process. nih.gov The orientation of the sulfur atom in the thiophene linker can substantially alter this coupling, leading to constructive, destructive, or shifted destructive QI regimes. nih.gov
Theoretical studies on the charge transport properties of triphenylamine-ethynylene fused acene derivatives have demonstrated that sulfur-doped tricyclic arene backbones can suppress high-frequency vibrational modes, thereby reducing the reorganization energy and enhancing 2D hole mobility. arxiv.org
The impact of fluoroalkylation on the n-type charge transport of naphthodithiophene diimide (NDTI) derivatives has also been investigated computationally. nih.govresearchgate.net These studies revealed that fluoroalkyl substitution significantly affects the solid-state organization, leading to different charge percolation patterns in different isomers. nih.govresearchgate.net While one isomer exhibited anisotropic one-dimensional charge transport, another showed a more isotropic charge transfer network. researchgate.net
The table below highlights key findings from theoretical studies on quantum interference and charge transport.
| System | Phenomenon Studied | Theoretical Method | Key Insight |
| Pentacene dimers with thiophene linkers | Quantum Interference in Singlet Fission | Simulations, ECARs, NEGF-DFT | Sulfur atom orientation in the linker dramatically alters nonadiabatic coupling through different QI regimes. nih.gov |
| Triphenylamine-ethynylene fused acenes | Charge Transport | Marcus Theory, Kinetic Monte Carlo | Sulfur-doping reduces reorganization energy and enhances 2D hole mobility. arxiv.org |
| Fluoroalkylated NDTI derivatives | n-Type Charge Transport | Non-adiabatic hopping approach | Fluoroalkyl substitution pattern dictates the dimensionality and isotropy of charge transport pathways. nih.govresearchgate.net |
Structural Modification and Derivatization Strategies for 1,3 Dihydronaphtho 2,3 C Thiophene Scaffolds
Functionalization of the Core Structure
The properties of the 1,3-dihydronaphtho[2,3-c]thiophene core can be significantly altered by the introduction of various functional groups. These modifications can influence the molecule's electron density, solubility, and solid-state packing, which in turn affect its performance in electronic devices.
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic characteristics of the this compound system can be systematically tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This approach is fundamental in the design of organic semiconductors and other functional materials.
The introduction of EDGs, such as alkyl or alkoxy groups, increases the electron density of the π-conjugated system. This elevation of the Highest Occupied Molecular Orbital (HOMO) energy level generally leads to a decrease in the oxidation potential, making the molecule more susceptible to oxidation. Conversely, attaching EWGs, like cyano or nitro groups, lowers the electron density. This results in a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electron affinity of the molecule. The strategic placement of both EDGs and EWGs on the thiophene (B33073) ring can lead to a reduction in the HOMO-LUMO energy gap, which corresponds to a bathochromic (red) shift in the material's absorption spectrum. rsc.org For instance, studies on related thiophene derivatives have shown that substitution at the 2 and 5 positions more effectively shifts the absorption into the red compared to substitution at the 3 and 4 positions. scholaris.ca This is attributed to the higher electron density at the α-positions of the thiophene ring. scholaris.ca The introduction of an electron-donating tert-butylphenyl group can lower the oxidation potential, and this effect is more pronounced than that of an electron-withdrawing cyanophenyl group. rsc.org
| Substituent Type | Effect on Electronic Properties | Impact on Absorption Spectra |
| Electron-Donating Groups (e.g., alkyl, alkoxy) | Increases HOMO energy level, decreases oxidation potential. | Can lead to a red shift. |
| Electron-Withdrawing Groups (e.g., cyano, nitro) | Decreases LUMO energy level, increases electron affinity. | Can lead to a red shift. |
Halogenation and Introduction of Trifluoromethyl Groups
Halogenation is a common and effective strategy to modify the electronic properties and intermolecular interactions of organic materials. The halogenation of thiophene rings, a component of the this compound structure, occurs readily. iust.ac.ir Controlled conditions can yield mono- or di-halogenated products, and tetrasubstitution is also easily achievable. iust.ac.ir The introduction of halogens, being electronegative atoms, generally lowers both the HOMO and LUMO energy levels, which can enhance the stability of the material in air.
The trifluoromethyl (CF3) group is a particularly potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.comnih.gov Its introduction can significantly enhance the metabolic stability and cell membrane permeability of molecules in medicinal chemistry contexts. researchgate.net In materials science, the strong electron-withdrawing nature of the CF3 group can be leveraged to create n-type organic semiconductors. mdpi.com Various methods for introducing the CF3 group have been developed, including nucleophilic, electrophilic, and radical trifluoromethylation reactions. mdpi.comillinois.edu For instance, electrophilic trifluoromethylating agents like Umemoto reagents have been developed for this purpose. nih.gov
| Modification | Key Reagents/Methods | Primary Effects |
| Halogenation | Br2, HBr; CuCl, CuI | Lowers HOMO/LUMO levels, enhances air stability. |
| Trifluoromethylation | Umemoto reagents, Me3SiCF3 | Strong electron withdrawal, potential for n-type behavior. |
Alkyl and Aryl Substitutions
The attachment of alkyl and aryl groups to the this compound scaffold primarily influences its solubility, processability, and solid-state morphology. Long alkyl chains can significantly improve the solubility of the material in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. A concise, two-step synthesis for 3-alkylthieno[3,2-b]thiophenes has been developed, providing an efficient route to these important building blocks. nih.gov
Aryl substituents can be introduced through cross-coupling reactions, such as the Suzuki or Stille reactions. core.ac.uk These groups can extend the π-conjugation of the core structure, leading to red-shifted absorption and emission spectra. Furthermore, the steric bulk and electronic nature of the aryl groups can be varied to control the intermolecular packing of the molecules in the solid state, which has a direct impact on charge transport properties. Direct arylation of thiophenes using a palladium catalyst in a continuous flow system has been shown to be an efficient method for synthesizing aryl-substituted thiophenes. core.ac.uk
Synthesis of Polyfunctionalized Derivatives and Intermediates
The creation of polyfunctionalized this compound derivatives is essential for building complex molecular architectures and for fine-tuning material properties through multiple anchor points for further reactions. rsc.org These derivatives often serve as key intermediates in the synthesis of more elaborate structures.
Strategies for polyfunctionalization often involve sequential reactions, where different functional groups are introduced in a controlled manner. For example, lithiation of thienothiophenes followed by reaction with various electrophiles can lead to a range of polyfunctionalized products. rsc.org Ring-opening reactions of lithiated thienothiophenes can also yield polyfunctionalized thiophenes and enediynes. rsc.org The Thorpe-Ziegler reaction is another method used to synthesize functionalized thieno[3,4-d]pyrimidines and related systems.
Strategies for Constructing Extended π-Conjugated Systems
The this compound unit is an excellent building block for the construction of larger, extended π-conjugated systems. researchgate.net These larger molecules, often classified as thiophene-fused polycyclic aromatic hydrocarbons (PAHs), are of significant interest for their potential applications in organic electronics, where extensive π-delocalization is a prerequisite for efficient charge transport. nih.govmit.edu
Thiophene-Fused Polycyclic Aromatic Hydrocarbons (PAHs)
Several synthetic strategies have been developed to incorporate the this compound motif into larger PAHs. One common approach is the FeCl3-mediated oxidative cyclization, which can form new carbon-carbon bonds between thiophene units, leading to fused aromatic systems. nih.gov This method has been successfully used to create extended thiophene-fused oligoacene skeletons. nih.gov
Another powerful technique is the Scholl reaction, which is an oxidative cyclization that can create fused aromatic rings. mit.edu This reaction, often used in combination with other synthetic steps like alkyne benzannulation, provides access to a library of thiophene-fused conjugated systems with varying shapes and sizes. nih.govmit.edu These extended systems often exhibit interesting properties, such as columnar liquid crystal phases and solid-state fluorescence. nih.gov The development of efficient, multi-step syntheses allows for the creation of a diverse range of thiophene-fused PAHs from readily available starting materials. nih.govmit.edu The strategic fusion of thiophene rings can lead to materials with enhanced stability and desirable electronic properties for applications in devices like organic thin-film transistors (OTFTs). thieme-connect.de
| Synthetic Strategy | Description | Resulting Structures |
| FeCl3-mediated Oxidative Cyclization | Forms C-C bonds between thiophene units. | Extended thiophene-fused oligoacenes. nih.gov |
| Scholl Reaction | Oxidative cyclization to form fused aromatic rings. | Library of thiophene-fused PAHs with diverse shapes. nih.govmit.edu |
| Alkyne Benzannulation | Followed by oxidative coupling to create fused systems. | Access to various regioisomers of thiophene-fused polyaromatics. nih.govmit.edu |
Integration into Oligothiophene and Polythiophene Architectures
The incorporation of the this compound unit into oligothiophene and polythiophene backbones represents a key strategy for modulating the properties of conjugated polymers. These "hairy-rod" type conjugated polymers, where flexible side chains are attached to a rigid backbone, can have their performance and processability fine-tuned by altering the nature, length, and grafting density of these side chains. Current time information in Bangalore, IN. The dihydronaphthothiophene moiety, when integrated as a monomeric unit, can influence the polymer's self-assembly, solubility, and electronic characteristics due to its specific stereochemistry and electronic nature. Current time information in Bangalore, IN.researchgate.net
The synthesis of such polymers often involves the initial preparation of a thiophene-based macromonomer which is then polymerized. For instance, a thiophene end-functionalized oligo(D,L-lactide) can be synthesized and subsequently used to create complex "hairy-rod" conjugated polymers. Current time information in Bangalore, IN. While specific examples detailing the polymerization of a this compound monomer are not extensively documented, the principles of using functionalized thiophene derivatives are well-established. The aromatic and sulfur-containing nature of the naphthothiophene unit makes it a candidate for inclusion in these advanced materials, potentially offering enhanced thermal stability and distinct electronic behavior compared to simpler thiophene monomers. Current time information in Bangalore, IN.researchgate.net
Synthesis of Thiophene-Quinone Helicenes
A significant derivatization of the naphthothiophene core is its use in the synthesis of thiophene-quinone helicenes. These helical molecules are of interest due to their unique chiroptical and electronic properties. A multi-step synthesis has been developed to produce naphthothiophene-quinone helicenes with varying molecular curvatures, described as C-shaped, M-shaped, and S-shaped structures.
Table 1: Synthetic Route for Naphthothiophene-Quinone Helicene (NTQ)
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-hydroxynaphthalene, 2-mercaptoethanol | - | 1,2-Dihydronaphtho[2,1-b]thiophene | 53% |
| 2 | 1,2-Dihydronaphtho[2,1-b]thiophene | Chloranil | Naphtho[2,1-b]thiophene | 72% |
| 3 | Naphtho[2,1-b]thiophene | Acetyl chloride, AlCl₃ | Acetyl derivative | 98% |
| 4 | Acetyl derivative | TIPSOTf, Triethylamine | Silyl (B83357) enol ether | Quantitative |
| 5 | Silyl enol ether, p-benzoquinone | Toluene (reflux) | TIPS-protected helicene | 80% |
| 6 | TIPS-protected helicene | TBAF | Hydroxylated helicene | 96% |
| 7 | Hydroxylated helicene | Ethyl bromoacetate, K₂CO₃ | NTQ | 93% |
This table summarizes the multi-step synthesis of a C-shaped Naphthothiophene-quinone helicene (NTQ). The process involves the initial formation and oxidation of a dihydronaphthothiophene, followed by Friedel-Crafts acylation, silyl enol ether formation, a key Diels-Alder reaction, and final functionalization steps. Data sourced from Unjaroen et al., 2025. nih.gov
The molecular geometry of these helicenes significantly impacts their electronic properties. Studies involving UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations have shown that M-shaped (2,3-NDTQ) and S-shaped (2,6-NDTQ) structures exhibit a narrower HOMO-LUMO band gap compared to the C-shaped NTQ. nih.gov This is attributed to the extended conjugation in the M- and S-shaped isomers. nih.gov
Fusion with Other Heterocyclic and Carbocyclic Ring Systems (e.g., Corannulene)
The fusion of the this compound scaffold with other ring systems leads to the creation of novel polycyclic aromatic compounds with complex topologies and unique properties. This strategy allows for the precise tuning of molecular curvature, electronic behavior, and stability.
A prominent example is the fusion with corannulene , a bowl-shaped carbocycle. The synthesis of thiophene fused indenocorannulenes (TFICs) has been achieved through methods like the Suzuki coupling reaction. thieme-connect.de These TFICs, which are derivatives of indenocorannulene, possess deeper bowl structures compared to fusions with benzocorannulene. thieme-connect.de This increased depth results in a significantly higher energy barrier for bowl-to-bowl inversion, leading to exceptional chiral and configurational stability. thieme-connect.de For instance, one such derivative was found to have a bowl-inversion activation barrier of 192.7 kJ/mol, making it configurationally stable for weeks at 200 °C. thieme-connect.de The synthesis of related thiophene-fused dibenzo[a,g]corannulenes has also been reported, achieved via the oxidative cyclization of precursor molecules with reagents like FeCl₃.
Another important fusion strategy involves reacting dihydronaphthoquinone derivatives with sulfur-containing reagents to form new heterocyclic rings. The reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) and a base like DABCO yields 2,3-dihydronaphtho[2,3-d] nih.govthiazole-4,9-diones . This method provides a direct route to fuse a thiazole (B1198619) ring system onto the naphthoquinone framework, creating compounds with potential pharmacological applications.
Table 2: Examples of Fused Ring Systems Derived from Naphthothiophene Scaffolds
| Fused Ring System | Starting Material Type | Key Reagents/Reaction | Resulting Structure Class | Reference |
|---|---|---|---|---|
| Corannulene | Iodocorannulene, Dibromodimethylcorannulene | Suzuki Coupling | Thiophene Fused Indenocorannulenes (TFICs) | thieme-connect.de |
| Thiazole | N-substituted 2-(methylamino)naphthoquinones | S₂Cl₂, DABCO | 2,3-Dihydronaphtho[2,3-d] nih.govthiazole-4,9-diones |
Design and Synthesis of Chiral Dihydronaphthothiophene Derivatives
The development of chiral derivatives of dihydronaphthothiophene is a sophisticated area of synthetic chemistry, leveraging the inherent structural features of the scaffold to create enantiomerically pure or enriched compounds. Chirality can be introduced either by creating a stereogenic center within the molecule or by inducing helical or planar chirality in larger, more complex fused systems.
A powerful demonstration of this concept is found in the chiral derivatives of thiophene fused indenocorannulenes (TFICs). thieme-connect.de As mentioned previously, the fusion of a thiophene unit with an indenocorannulene core creates a deep, bowl-shaped molecule. thieme-connect.de This molecular curvature and the high barrier to bowl inversion mean that asymmetrically substituted TFICs are chiral. These chiral derivatives can be resolved into their separate enantiomers. thieme-connect.de Their absolute configurations have been successfully determined using techniques such as Flack analysis of X-ray crystallography data and by comparing experimental Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra with theoretical calculations (DFT). thieme-connect.de
Another general approach to synthesizing chiral thiophene derivatives involves asymmetric catalysis. Rhodium(II)-catalyzed asymmetric three-component reactions, for example, have been developed to produce chiral 1,3-dioxoles with high enantioselectivity. While not applied directly to the dihydronaphthothiophene core in the cited research, such catalytic systems, which employ chiral ligands to control the stereochemical outcome of a reaction, represent a viable strategy for the asymmetric synthesis of functionalized dihydronaphthothiophene derivatives. This could involve, for instance, the asymmetric functionalization of the dihydro- portion of the thiophene ring to create one or more stereocenters.
Advanced Materials Science Research Derived from 1,3 Dihydronaphtho 2,3 C Thiophene Frameworks
Research into Organic Electronic Materials
The rigid, planar, and electron-rich nature of the naphthothiophene core makes it a promising building block for organic electronic materials. Researchers are actively investigating its potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Investigation of Charge Transport Mechanisms in π-Conjugated Systems
The efficiency of organic electronic devices is fundamentally dependent on the charge transport properties of the constituent materials. In π-conjugated systems based on naphthothiophene frameworks, charge transport occurs via the hopping of charge carriers (holes or electrons) between adjacent molecules. The mechanism is influenced by several factors, including the degree of π-orbital overlap, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the reorganization energy of the molecules upon charging.
Theoretical studies on related π-conjugated molecules containing the isomeric naphtho[2,3-b]thiophene (B1219671) have provided insights into these mechanisms. Density functional theory (DFT) calculations have been employed to predict the electronic structure and charge transport parameters of these materials. For instance, investigations into a series of molecules incorporating the naphtho[2,3-b]thiophene core revealed that all the considered molecules exhibit planar structures and significant aromaticity, which are crucial for efficient charge transport. The energy levels of their frontier orbitals and their redox potentials, as predicted by solvation models, show good agreement with experimental values, validating the theoretical approach.
The charge mobility in these organic semiconductors is a key performance metric. For example, in a study of dicyanomethylene-functionalised violanthrone (B7798473) derivatives, hole mobilities were found to range from 3.6 × 10⁻⁶ to 1.0 × 10⁻² cm² V⁻¹ s⁻¹. This wide range highlights the sensitivity of charge transport to molecular structure and packing. Theoretical models, such as the mixed molecular dynamic and quantum-chemical methodology, are used to understand the influence of factors like lattice dynamics on carrier mobility. Such studies on related high-performance materials like dianthra[2,3-b:2',3'-f]-thieno[3,2-b]thiophene (DATT) crystals help in elucidating the complex interplay between molecular vibrations and charge transport pathways.
Molecular Design Principles for High-Performance Organic Semiconductors
The rational design of molecules is paramount to achieving high-performance organic semiconductors. Key design principles for materials based on the 1,3-dihydronaphtho[2,3-c]thiophene framework include:
Planarity and Extended Conjugation: A planar molecular backbone facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. Extending the π-conjugation, for instance by creating dimers like 2,2′-binaphtho[2,3-b]thiophene (BNT), has been shown to be a successful strategy. BNT has demonstrated high hole mobility (up to 0.67 cm² V⁻¹ s⁻¹) and stability, making it a promising candidate for OFETs.
Tuning of Frontier Molecular Orbital (FMO) Energy Levels: The HOMO and LUMO energy levels determine the efficiency of charge injection and transport, as well as the material's stability. For p-type semiconductors, a high-lying HOMO level is desirable for efficient hole injection from standard electrodes like gold. Conversely, for n-type semiconductors, a low-lying LUMO level is required for efficient electron injection. Chemical modifications, such as the introduction of electron-withdrawing or electron-donating groups, can effectively tune these energy levels. For example, perfluorination of naphtho[2,3-b]thiophene derivatives leads to a significant lowering of both HOMO and LUMO levels, with a more pronounced effect on the LUMO, a strategy often used to design n-type materials.
Minimization of Reorganization Energy: The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy generally leads to higher charge mobility. Rigid molecular structures, such as the fused-ring system of naphthothiophene, inherently possess low reorganization energies.
A study on novel n-type triple-acceptor triads based on naphtho[2,3-b]thiophene diimide (NTI) demonstrated that extending the thiophene (B33073) unit can enhance electron-withdrawing capabilities, leading to deeper energy levels and more planar backbones. The introduction of a thiophene spacer between the NTI and a benzothiadiazole unit in one of the molecules, NTI-BTT, was found to improve π-π interactions and reduce the intermolecular distance, resulting in a significantly enhanced electron mobility of 0.13 cm² V⁻¹ s⁻¹.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| NTI-BTT | -6.21 | -3.89 | 2.32 | |
| NTI-BT | -6.18 | -3.81 | 2.37 | |
| NDI-BTT | -6.15 | -3.75 | 2.40 |
Studies on Molecular Packing and Solid-State Arrangement for Electronic Applications
The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductors. Favorable molecular packing, characterized by short intermolecular distances and significant π-orbital overlap, creates efficient pathways for charge transport. X-ray diffraction is a primary tool for elucidating the crystal structure and molecular packing of these materials.
In many high-performance organic semiconductors, a herringbone packing motif is observed. However, for efficient two-dimensional charge transport, a co-facial π-stacking arrangement is often more desirable. The introduction of substituents can be used to control the solid-state packing. For instance, in a study of dicyanomethylene-functionalised violanthrone derivatives, it was found that compounds with linear alkyl chains exhibited higher mobility compared to those with branched alkyl chains. This was attributed to the more ordered packing arrangement in the solid state for the linear chain derivatives, which facilitates π-π stacking interactions.
The use of advanced characterization techniques such as 2D Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides valuable information on the molecular orientation in thin films. In the case of the n-type semiconductor NTI-BTT, GIWAXS analysis revealed a short π-π stacking distance of 3.45 Å, which is conducive to efficient charge transport and explains its superior electron mobility compared to related compounds.
| Compound | Packing Motif | π-π Stacking Distance (Å) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| NTI-BTT | Not specified | 3.45 | 0.13 | |
| NTI-BT | Polycrystalline | Not specified | 0.004 |
Role of Thiophene Sulfur Atom Topology in Electronic Properties and Device Performance
The sulfur atom in the thiophene ring plays a crucial role in determining the electronic properties of these materials. The lone pair electrons on the sulfur atom contribute to the aromaticity of the thiophene ring and participate in the π-conjugated system. The topology of the sulfur atoms, i.e., their relative positions in fused-ring systems, can significantly influence the electronic structure and, consequently, the device performance.
Furthermore, DFT calculations on thiophene-based supramolecular architectures have shown that the sulfur atoms can be positively charged, leading to electrostatic interactions with negatively charged atoms like nitrogen in neighboring molecules. These non-covalent interactions can play a significant role in directing the self-assembly and solid-state packing of the molecules.
Supramolecular Chemistry and Self-Assembly Studies (e.g., Columnar Liquid Crystal Phases)
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for controlling the self-assembly of organic materials into well-defined nanostructures. For derivatives of this compound, self-assembly can be driven by a combination of π-π stacking, van der Waals forces, and hydrogen bonding (if appropriate functional groups are present).
The formation of liquid crystalline phases, particularly columnar phases, is of great interest for electronic applications. In a columnar liquid crystal, the disc-like aromatic cores of the molecules stack on top of each other to form columns, which can act as one-dimensional conducting wires. This anisotropy in charge transport is highly desirable for certain device architectures.
Research on the self-assembly of various thiophene-based oligomers has demonstrated their ability to form well-ordered nano- and microfibers. The morphology and properties of these self-assembled structures can be tuned by modifying the molecular structure. For instance, the introduction of specific side chains can promote the formation of helical or tape-like microfibers. While direct evidence for columnar liquid crystal phases in this compound derivatives is not prominent in the reviewed literature, the inherent disc-like shape and strong π-stacking ability of the naphthothiophene core make it a promising candidate for the design of such materials. The study of supramolecular self-assembly in terthiophene derivatives has shown that even weak hydrogen bonds can direct the formation of complex 2D layered organizations.
Photoactive Materials Research (e.g., Tuning Photoluminescence and Absorption Characteristics)
Derivatives of this compound are also being explored as photoactive materials for applications in OLEDs, sensors, and photodetectors. Their photophysical properties, such as absorption and photoluminescence (PL), can be tuned by modifying their molecular structure.
The extension of the π-conjugated system generally leads to a red-shift in both the absorption and emission spectra. This is a common strategy for tuning the emission color of organic luminophores. For example, in a series of luminogens constructed from tetraphenylethene, benzo-2,1,3-thiadiazole, and thiophene building blocks, full-color emission could be achieved by systematically varying the molecular structure. An OLED fabricated using one of these luminogens exhibited orange-red electroluminescence with high brightness and efficiency.
The introduction of fused rings is another effective approach to enhance the fluorescence of thiophene-based materials. Fused-ring systems, such as the naphthothiophene core, enhance the planarity of the ground state and reduce non-radiative decay pathways, leading to increased emission quantum yields. Comparing the photophysical properties of benzene (B151609) and thiophene with that of benzo[b]thiophene demonstrates the favorable emissive characteristics of the condensed system. While benzene and thiophene show weak absorption and no significant emission, the "hybrid" benzo[b]thiophene molecule is considerably more emissive.
The oxidation of the sulfur atom in the thiophene ring, as mentioned earlier, also provides a means to tune the photophysical properties. The conversion of a thienyl group to a sulfonyl group can lead to significant shifts in the absorption and emission maxima to longer wavelengths.
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Tetraphenylethene-Thiophene-Benzothiadiazole | Varies | Full color range | Systematic structural variation | |
| 2,7-diBr-BTBT | 345 | 400 | Benzothieno-benzothiophene core | |
| 2,7-diBr-BTBTDO (S-oxide) | 360 | 456 | Introduction of one sulfonyl group | |
| 2,7-diBr-BTBTTO (di-S-oxide) | 370 | 476 | Introduction of two sulfonyl groups |
Exploration of Coordination Chemistry and Metal Complexes Involving Thiophene Sulfur
The coordination chemistry of thiophene and its derivatives has been a subject of considerable interest due to the diverse bonding modes exhibited by the sulfur-containing heterocycle. While specific studies on the coordination complexes of this compound are not extensively documented in the current body of scientific literature, valuable insights can be drawn from analogous thiophene-based ligands. The sulfur atom in the thiophene ring of this compound, with its available lone pairs of electrons, is the primary site for coordination with metal ions. The partially saturated nature of the thiophene ring in this molecule suggests that the sulfur atom would behave similarly to a thioether, readily donating its electron density to a metal center to form stable coordination complexes.
Research on related thiophene derivatives has demonstrated that the sulfur atom can act as a soft donor, showing a preference for coordination with soft or borderline metal ions such as palladium(II), platinum(II), copper(I), and silver(I). The coordination can lead to the formation of mononuclear, binuclear, or polynuclear complexes, with the stoichiometry and geometry of the resulting complex being influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Spectroscopic techniques provide crucial evidence for the coordination of the thiophene sulfur to a metal center. In the infrared (IR) spectra of such complexes, a shift in the C-S stretching vibration to a lower frequency is often observed upon coordination, indicating a weakening of the C-S bond due to the donation of electron density from the sulfur to the metal. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes. In ¹H and ¹³C NMR spectra, the signals of the protons and carbons in the vicinity of the sulfur atom typically experience a downfield shift upon coordination to a metal.
The coordination of thiophene-derived ligands to transition metals can result in complexes with interesting electronic and photophysical properties. For instance, metal complexes of Schiff bases derived from 5-methyl-2-carboxaldehyde-thiophene with cobalt(II), nickel(II), copper(II), and cadmium(II) have been synthesized and characterized. These complexes exhibit octahedral geometries and their formation is confirmed by shifts in the C=N stretching vibrations in the IR spectra, as well as changes in the electronic spectra indicative of d-d transitions for the transition metal ions nih.gov. Similarly, studies on thiophene-derived phenylthiosemicarbazones and their copper(II) complexes show coordination via the sulfur atom, which is supported by a negative shift in the C=S stretching frequency in the IR spectra researchgate.net.
While crystallographic data for complexes of this compound are not available, studies on the tellurium analog, 1,3-dihydrobenzo[c]tellurophene, provide a useful comparison. This ligand has been shown to form stable complexes with a range of transition metals, including copper(I), silver(I), palladium(II), platinum(II), rhodium(III), ruthenium(II), manganese(I), and molybdenum(0). In these complexes, the tellurium atom coordinates to the metal center, and the resulting structures have been well-characterized by X-ray crystallography, revealing a variety of coordination geometries from distorted tetrahedral to octahedral rsc.org. By analogy, it is highly probable that this compound would form similar complexes through its sulfur atom.
The exploration of the coordination chemistry of this compound and its derivatives holds promise for the development of new materials with tailored electronic, catalytic, and optical properties. The ability of the thiophene sulfur to coordinate to a wide array of metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs), catalysts, and functional materials.
Table 1: Spectroscopic Data for Metal Complexes of Thiophene Derivatives
| Metal Complex | Metal Ion | Key IR Spectral Shifts (cm⁻¹) | Key NMR Spectral Shifts (ppm) | Reference |
| [Cu(L¹)₂] where L¹ = thiophene-derived phenylthiosemicarbazone | Cu(II) | C=S stretch shifts to lower frequency by ~30 cm⁻¹ | - | researchgate.net |
| [Co(L²)Cl₂(H₂O)]·H₂O where L² = 5-methylthiophene Schiff base | Co(II) | C=N stretch shifts from 1613 cm⁻¹ to the range 1644–1630 cm⁻¹ | - | nih.gov |
| [Ni(L²)Cl₂(H₂O)]·2H₂O where L² = 5-methylthiophene Schiff base | Ni(II) | C=N stretch shifts from 1613 cm⁻¹ to the range 1644–1630 cm⁻¹ | - | nih.gov |
| [Cu(L²)Cl₂]·3H₂O where L² = 5-methylthiophene Schiff base | Cu(II) | C=N stretch shifts from 1613 cm⁻¹ to the range 1644–1630 cm⁻¹ | - | nih.gov |
| [Cd(L²)Cl₂]·H₂O where L² = 5-methylthiophene Schiff base | Cd(II) | C=N stretch shifts from 1613 cm⁻¹ to the range 1644–1630 cm⁻¹ | - | nih.gov |
| Zn(II) complexes of thiophene-derived Schiff bases | Zn(II) | C=N, C-N, and C-S vibrations shift to lower frequencies | Downfield shifting of azomethine carbons from 155.86–156.15 ppm to 157.14–157.25 ppm in their Zn(II) complexes. nih.gov | nih.gov |
Q & A
Q. What are the standard synthetic routes for 1,3-Dihydronaphtho[2,3-c]thiophene, and what are their mechanistic considerations?
- Methodological Answer : The compound is commonly synthesized via sulfoxide dehydration or Pd-catalyzed cyclization.
- Sulfoxide Route : Oxidation of this compound with sodium periodate (NaIO₄) in ethanol/water under reflux yields the sulfoxide intermediate (75% yield). Subsequent pyrolysis using neutral alumina at 85–90°C generates the target compound, albeit in low yields due to instability .
- Pd-Catalyzed Cyclization : A [2+2+2] cyclization of diynes and arynes using Pd(dba)₃·CHCl₃ as a catalyst in anhydrous DMF at 120°C provides structurally related hydronaphtho[2,3-c]furan derivatives. While not directly applied to the thiophene analog, this method is transferable with sulfur-containing precursors .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Used to confirm bond lengths (e.g., average C–C = 1.39 Å) and dihedral angles (e.g., 82.33° between benzene rings in analogs) .
- Spectroscopy : IR and NMR verify functional groups (e.g., sulfoxide S=O stretch at ~1050 cm⁻¹) and aromatic proton environments .
- Elemental Analysis : Combustion analysis (e.g., C: 71.26%, S: 15.86%) ensures purity .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Chromatography : Silica gel chromatography with benzene or chloroform/methanol gradients resolves decomposition byproducts (e.g., 20 and 24) .
- Sublimation : Low-pressure sublimation at 90°C isolates trace amounts of the compound from pyrolyzed sulfoxide .
Advanced Research Questions
Q. Why is this compound challenging to isolate, and how can its instability be mitigated?
- Methodological Answer : The compound rapidly disproportionates into this compound (20) and thiophen-1-one (24) under thermal or acidic conditions. Strategies include:
- Trapping Experiments : Adding dienophiles (e.g., N-phenylmaleimide) during synthesis to stabilize reactive intermediates via Diels-Alder adducts (e.g., 21–23) .
- Low-Temperature Workflows : Conducting reactions at −78°C to minimize decomposition during sublimation .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Methodological Answer : Discrepancies arise from reaction conditions (e.g., alumina activity, solvent purity). For example:
- Catalyst Quality : Pd(dba)₃·CHCl₃ must be rigorously anhydrous; trace moisture reduces cyclization efficiency .
- Chromatographic Resolution : Yields drop from 75% (crude sulfoxide) to <1% after purification due to byproduct formation . Standardizing alumina activation (e.g., Woelm neutral grade I) improves reproducibility .
Q. What advanced methodologies elucidate the reactivity of this compound?
- Methodological Answer :
- Computational Modeling : DFT studies predict electrophilic aromatic substitution sites (e.g., C4/C9 positions) based on Fukui indices, though experimental validation is needed .
- Kinetic Analysis : Monitoring disproportionation rates via HPLC under varying temperatures (ΔG‡ ≈ 85 kJ/mol) quantifies stability .
Applications in Organic Synthesis
Q. How is this compound utilized as a building block for complex heterocycles?
- Methodological Answer :
- Diels-Alder Reactions : Reacts with dienophiles (e.g., maleimides) to form tricyclic adducts (e.g., 21–23), which are precursors for bioactive molecules .
- Oxidation/Reduction : Controlled oxidation with NaIO₄ yields sulfoxides for further functionalization, while borohydride reduction accesses dihydro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
